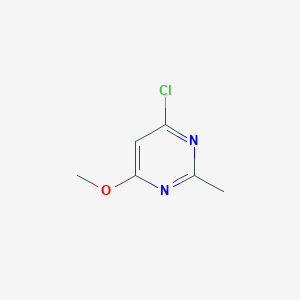

4-Chloro-6-methoxy-2-methylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-chloro-6-methoxy-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4-8-5(7)3-6(9-4)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMCOGKFWUYJTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609458 | |

| Record name | 4-Chloro-6-methoxy-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89466-39-7 | |

| Record name | 4-Chloro-6-methoxy-2-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89466-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-methoxy-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-6-methoxy-2-methylpyrimidine: Structure, Analysis, and Applications

Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and essential biological molecules like nucleobases.[1] Its unique electronic properties and versatile substitution patterns make it a privileged structure in drug discovery. This guide focuses on a specific, highly functionalized derivative, 4-Chloro-6-methoxy-2-methylpyrimidine . This compound is not an end-product but a crucial intermediate, a versatile building block whose value lies in its strategically placed functional groups. The chlorine atom at the 4-position serves as an excellent leaving group for nucleophilic substitution and cross-coupling reactions, while the methoxy and methyl groups modulate the electronic properties and steric profile of the ring. This document provides an in-depth analysis of its structure, a guide to its analytical characterization, and an exploration of its applications for researchers, chemists, and professionals in drug development.

Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule begins with its fundamental structure and physical characteristics. These properties dictate its reactivity, solubility, and appropriate handling and storage conditions.

Chemical Structure

The structure of this compound is defined by a pyrimidine ring substituted at positions 2, 4, and 6.

Caption: Chemical structure of this compound.

Key Identifiers and Properties

Summarizing the core data in a tabular format allows for quick reference and comparison.

| Property | Value | Source |

| CAS Number | 89466-39-7 | |

| Molecular Formula | C₆H₇ClN₂O | [2] |

| Molecular Weight | 158.59 g/mol | [2] |

| Appearance | Solid (Typical) | [2] |

| InChI Key | ONOSIHCSUIEICE-UHFFFAOYSA-N | [2] |

| Purity | Typically >95% | [2] |

| Storage | Refrigerator, under inert atmosphere |

Synthesis and Reactivity

Plausible Synthetic Pathway

While multiple synthetic routes can be envisioned, a common and efficient strategy for this class of compounds involves the selective nucleophilic aromatic substitution (SₙAr) on a readily available dichlorinated precursor. A logical starting material is 2-methyl-4,6-dichloropyrimidine.

The key to this synthesis is regioselectivity. The two chlorine atoms on the dichloropyrimidine ring are electronically distinct. The presence of the electron-donating methyl group at C2 slightly modulates the electrophilicity of the adjacent C4 and C6 positions. However, for many nucleophiles, the reaction can yield a mixture of products. To achieve selectivity for the methoxy substitution, the reaction conditions, particularly temperature and stoichiometry of the nucleophile (sodium methoxide), must be precisely controlled. A single equivalent of sodium methoxide at a controlled temperature favors monosubstitution, yielding the desired this compound.

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity: A Versatile Synthon

The synthetic utility of this molecule stems directly from the reactivity of the C4-Cl bond. This chloride is activated towards displacement by a wide range of nucleophiles, making it an ideal intermediate for building molecular complexity. It serves as a scaffold for introducing new functionalities, a critical step in generating libraries of compounds for drug screening. Analogous chloro-substituted pyrimidines are known to readily participate in:

-

Suzuki-Miyaura Coupling: To form C-C bonds with aryl or heteroaryl boronic acids.[3]

-

Buchwald-Hartwig Amination: To introduce various amine functionalities.[3]

-

Nucleophilic Substitution: With alcohols, thiols, and other heteroatom nucleophiles to generate diverse ethers and thioethers.[3]

Comprehensive Analytical Characterization

Robust analytical methods are required to confirm the identity, purity, and stability of any chemical intermediate. A multi-technique approach ensures a comprehensive characterization.

Analytical Strategy Workflow

Caption: Logical workflow for the analytical characterization of the target compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. Based on the molecule's structure, the following signals are predicted in ¹H NMR (in CDCl₃):

-

A singlet around δ 6.5-7.0 ppm corresponding to the lone proton on the pyrimidine ring (C5-H).

-

A singlet around δ 4.0-4.2 ppm for the three protons of the methoxy group (-OCH₃).

-

A singlet around δ 2.5-2.7 ppm for the three protons of the methyl group (-CH₃). In ¹³C NMR, six distinct carbon signals would be expected, including resonances for the three unique substituted ring carbons, the one unsubstituted ring carbon, the methoxy carbon, and the methyl carbon.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 158. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of one chlorine atom: an (M)⁺ peak and an (M+2)⁺ peak in an approximate 3:1 ratio.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Expected absorption bands include:

-

~3000-2800 cm⁻¹: C-H stretching from the methyl and methoxy groups.

-

~1600-1550 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

-

~1250-1000 cm⁻¹: C-O stretching from the methoxy group and C-Cl stretching.

-

Chromatographic Analysis: A Self-Validating Protocol

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and assay of non-volatile organic compounds in research and pharmaceutical development.[5] The following protocol provides a reliable starting point.

Objective: To determine the purity of this compound and quantify its concentration (assay) against a reference standard.

Methodology:

-

Instrumentation & Columns:

-

HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Rationale: C18 columns are versatile and provide excellent retention and separation for moderately polar compounds like this pyrimidine derivative.[5]

-

-

-

Mobile Phase & Elution:

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Elution: Isocratic, e.g., 60:40 (A:B). The exact ratio should be optimized to achieve a retention time of 3-7 minutes with good peak shape.

-

Rationale: The acidic aqueous phase suppresses the protonation of the basic pyrimidine nitrogens, ensuring a single ionic state and leading to sharp, symmetrical peaks. Acetonitrile is a common organic modifier with good UV transparency.

-

-

-

Detection:

-

Wavelength: ~260 nm.

-

Rationale: Pyrimidine rings exhibit strong UV absorbance in this region. A UV scan of a dilute standard should be performed to determine the wavelength of maximum absorbance (λₘₐₓ) for optimal sensitivity.

-

-

-

Standard and Sample Preparation:

-

Diluent: Mobile phase or a 50:50 mixture of Acetonitrile:Water.

-

Standard Solution: Accurately weigh ~10 mg of a certified reference standard and dissolve in 100 mL of diluent to get a 0.1 mg/mL solution.

-

Sample Solution: Prepare the sample to be tested at the same target concentration (0.1 mg/mL) in the diluent.

-

-

Validation & Procedure (Trustworthiness Pillar):

-

System Suitability Test (SST): Before any sample analysis, inject the standard solution five times. The system is deemed ready if:

-

The relative standard deviation (RSD) of the peak area is ≤ 2.0%.

-

The tailing factor of the analyte peak is ≤ 1.5.

-

Causality: This step validates that the HPLC system is performing consistently and is capable of producing reliable data on the day of analysis.

-

-

Analysis:

-

Inject a blank (diluent) to ensure no interfering peaks are present at the analyte's retention time.

-

Inject the prepared standard solution.

-

Inject the sample solution in duplicate.

-

-

Calculations:

-

Purity (% Area): (Area of Main Peak / Total Area of All Peaks) * 100

-

Assay (% w/w): (Sample Peak Area / Standard Peak Area) * (Standard Concentration / Sample Concentration) * Purity of Standard

-

-

Applications in Research and Drug Development

The Pyrimidine Scaffold in Medicinal Chemistry

Pyrimidines are integral to a vast array of FDA-approved drugs for treating conditions ranging from infections to cancer.[1] Their ability to act as bioisosteres for phenyl rings and form critical hydrogen bonds with biological targets makes them a highly attractive scaffold for medicinal chemists.[1]

Utility in Lead Generation

This compound is a prime example of a building block used in the early stages of drug discovery. Its pre-functionalized nature allows for rapid diversification. A research program might use this intermediate to:

-

Generate a Library: React the intermediate with a diverse set of amines via Buchwald-Hartwig amination or SₙAr to explore the structure-activity relationship (SAR) of a new target.

-

Synthesize Scaffolds: Use the chloro-position as a handle for Suzuki coupling to build more complex, polycyclic heterocyclic systems, which are common in kinase inhibitors and other targeted therapies.[3]

-

Fine-Tune Properties: The methoxy and methyl groups provide a specific electronic and steric profile. By starting with this defined scaffold, chemists can focus on modifying the 4-position to optimize potency, selectivity, and pharmacokinetic properties. The roles of chloro and methoxy groups are well-established in fine-tuning drug-like properties.[6]

Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety. Information should always be sourced from the latest Safety Data Sheet (SDS).

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

Ingestion: If swallowed, rinse mouth with water. Seek immediate medical attention.

-

Conclusion

This compound represents more than just a chemical formula; it is a carefully designed tool for chemical innovation. Its value is derived from its structural features: a stable pyrimidine core, modulating substituents, and a reactive chlorine handle. For researchers in drug discovery and synthetic chemistry, this intermediate offers a reliable and efficient starting point for the synthesis of novel and complex molecules. The robust analytical methods outlined in this guide provide the necessary framework to ensure the quality and integrity of this crucial building block, paving the way for its successful application in the development of next-generation therapeutics.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chloro-2-methoxy-6-methyl-pyrimidine | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. drughunter.com [drughunter.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-6-methoxy-2-methylpyrimidine

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. 4-Chloro-6-methoxy-2-methylpyrimidine (CAS No. 89466-39-7) is a substituted pyrimidine, a class of compounds renowned for its wide-ranging biological activities and applications as a scaffold in drug discovery.[1] The specific arrangement of its substituents—a chloro group, a methoxy group, and a methyl group—creates a unique electronic and steric environment that dictates its reactivity and potential applications. Accurate and unambiguous characterization of this molecule is the foundational step for any research or development endeavor.

Molecular Structure & Spectroscopic Predictions

The logical starting point for any spectroscopic analysis is a thorough examination of the molecule's structure. This allows us to predict the number and type of signals we expect to observe in each spectrum, turning the analysis from a passive observation into an active process of hypothesis testing.

Chemical Structure: C₆H₇ClN₂O Molecular Weight: 158.59 g/mol [2]

The structure contains three distinct proton environments and six unique carbon environments, which will be the basis for our NMR analysis. The various functional groups (C-Cl, C-O-C, C=N, aromatic ring) will give rise to characteristic absorption bands in the IR spectrum. Finally, the molecule's mass and the presence of a chlorine atom will produce a distinctive pattern in the mass spectrum.

References

An In-depth Technical Guide to the Biological Activity of Pyrimidine Derivatives

Introduction

The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, stands as a cornerstone in the realm of medicinal chemistry.[1][2] Its fundamental role as a core constituent of nucleobases—cytosine, thymine, and uracil—in DNA and RNA underscores its profound biological significance.[3][4] This inherent biocompatibility has rendered the pyrimidine scaffold a "privileged structure" for the design and development of novel therapeutic agents. A vast and ever-expanding portfolio of U.S. Food and Drug Administration (FDA)-approved drugs across a spectrum of diseases, including cancers, infectious diseases, and immunological disorders, features the pyrimidine core, attesting to its therapeutic versatility.[5][6]

This technical guide provides a comprehensive exploration of the diverse biological activities of pyrimidine derivatives for researchers, scientists, and drug development professionals. Moving beyond a mere cataloging of effects, this document delves into the mechanistic underpinnings of these activities, the causal logic behind experimental designs, and detailed, self-validating protocols for their evaluation.

I. The Spectrum of Biological Activities: A Mechanistic Overview

Pyrimidine derivatives exhibit a remarkable breadth of pharmacological effects, a testament to their ability to interact with a multitude of biological targets.[7][8] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of its physicochemical properties, enabling precise interactions with enzymes, receptors, and other macromolecules.

Anticancer Activity

The fight against cancer has been a major arena for the application of pyrimidine derivatives.[9][10] Their mechanisms of action are diverse, often targeting the fundamental processes of cell growth and proliferation.

1.1.1. Inhibition of Kinases: A prominent mechanism of anticancer action is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways regulating cell growth, differentiation, and survival. Many pyrimidine-based drugs act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the transfer of a phosphate group to their substrates.[11][12]

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: EGFR is a tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. Pyrimidine derivatives can effectively block the EGFR signaling pathway. For instance, a novel indolyl-pyrimidine hybrid has demonstrated potent antiproliferative activity against MCF-7, HepG2, and HCT-116 cancer cell lines, with EGFR inhibitory activity comparable to the standard drug erlotinib.[1]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle. Their aberrant activity is a hallmark of many cancers. Certain pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit CDK4/Cyclin D1, leading to cell cycle arrest and apoptosis.[12]

Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives

Caption: EGFR signaling pathway and its inhibition by a pyrimidine derivative.

1.1.2. Antimetabolites: Pyrimidine antagonists can disrupt the synthesis of nucleic acids, thereby halting DNA replication and cell division.[9] 5-Fluorouracil (5-FU), a well-known pyrimidine analog, is a classic example of an antimetabolite that inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.[13]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Pyrimidine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[14][15]

1.2.1. Antibacterial Activity: The antibacterial efficacy of pyrimidine derivatives is often attributed to their ability to interfere with essential bacterial processes. The position and nature of substituents on the pyrimidine ring significantly influence their activity.[2][16] For instance, certain 2,4,6-trisubstituted pyrimidines have demonstrated significant antibacterial activity against both Gram-positive (e.g., Bacillus pumilis) and Gram-negative (e.g., Escherichia coli) bacteria.[1]

1.2.2. Antifungal Activity: Pyrimidine derivatives have also shown potent antifungal properties. For example, a novel 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide exhibited excellent antifungal activity against Phomopsis sp.[1]

Antiviral Activity

The antiviral potential of pyrimidine derivatives is well-documented, with activity against a wide range of viruses, including influenza virus, herpes virus, hepatitis B and C, and HIV.[1][17][18]

1.3.1. Inhibition of Viral Replication: Many antiviral pyrimidine derivatives function by inhibiting key viral enzymes essential for replication. For example, some pyrimidine glycoside derivatives have been tested for their antiviral activity against the Hepatitis B virus (HBV).[1] Furthermore, certain derivatives have shown efficacy against human coronavirus 229E (HCoV-229E).[19]

II. Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a pyrimidine derivative and its biological activity is paramount for rational drug design.[2][20] SAR studies provide crucial insights into the pharmacophore, the essential structural features required for biological activity.

| Substitution Position | Influence on Biological Activity | Examples |

| C2, C4, C6 | The nature of substituents at these positions significantly impacts anticancer and antimicrobial activities. Electron-donating groups at the C2 position and less bulky electron-donating groups at the para position of an aromatic ring at C4 can enhance anticancer activity.[10] | 2,4,6-trisubstituted pyrimidines have shown significant antibacterial activity.[1] |

| C5 | Substitution at the C5 position can modulate antiviral efficacy. Halogen substitution at this position has been explored in anti-influenza virus agents.[21] | Amino group > hydroxyiminomethyl group > halogen substitution at the 5-position for anti-influenza activity.[21] |

| Fused Rings | Fusing the pyrimidine ring with other heterocyclic systems can lead to compounds with enhanced and diverse biological activities.[6][22] | Pyrido[2,3-d]pyrimidines are a class of fused pyrimidines with potent anticancer activity.[12] |

III. Experimental Protocols for Biological Evaluation

The reliable assessment of the biological activities of pyrimidine derivatives requires standardized and robust experimental protocols. The following sections detail key in vitro assays.

In Vitro Anticancer Activity Assessment

3.1.1. MTT Cell Viability Assay: This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cells.[23]

-

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[13]

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine compounds and a vehicle control. Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Experimental Workflow: MTT Assay

References

- 1. wjarr.com [wjarr.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FDA approved fused pyrimidine-based drugs [kr.cup.edu.in]

- 7. benthamdirect.com [benthamdirect.com]

- 8. orientjchem.org [orientjchem.org]

- 9. ijcrt.org [ijcrt.org]

- 10. sciensage.info [sciensage.info]

- 11. benchchem.com [benchchem.com]

- 12. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.innovareacademics.in [journals.innovareacademics.in]

- 16. researchgate.net [researchgate.net]

- 17. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. eurekaselect.com [eurekaselect.com]

- 19. mdpi.com [mdpi.com]

- 20. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 21. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling of 4-Chloro-6-methoxy-2-methylpyrimidine

Abstract: This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Chloro-6-methoxy-2-methylpyrimidine (CAS No. 97041-37-7). Designed for researchers, chemists, and professionals in the field of drug development, this document synthesizes critical safety data to ensure the well-being of laboratory personnel and the integrity of research outcomes. The following sections detail hazard identification, personal protective equipment (PPE), emergency procedures, and best practices for storage and handling, grounded in authoritative safety data.

Section 1: Compound Identification and Physicochemical Properties

This compound is a heterocyclic organic compound frequently utilized as a building block in medicinal chemistry and pharmaceutical synthesis. A thorough understanding of its fundamental properties is the first step toward safe handling.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 97041-37-7 | [1] |

| Molecular Formula | C₆H₇ClN₂O | [1] |

| Molecular Weight | 158.59 g/mol | [1] |

| Physical State | Solid | [1] |

| Purity | Typically ≥95% | [1] |

Section 2: Hazard Identification and Classification

While specific GHS classification data for this compound is not consistently available across all sources, related pyrimidine compounds exhibit known hazards.[2][3] Prudence dictates treating this compound with a high degree of caution. Based on data for structurally similar chemicals, researchers should assume it may cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3]

It is imperative to consult the most current Safety Data Sheet (SDS) provided by the specific supplier before commencing any work.

Table 2: Potential GHS Hazard Classifications (Based on Analogous Compounds)

| Hazard Class | Hazard Statement | Precautionary Statement (Examples) | Source |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [2] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| Acute Toxicity (Oral, Inhalation) | H302+H332: Harmful if swallowed or if inhaled | P261: Avoid breathing dust. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [4] |

| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4] |

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is critical for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at its source.

-

Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5] This provides essential local exhaust ventilation to prevent the inhalation of dust or vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[7]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is required to protect the user from direct contact. The selection of appropriate PPE should be based on a thorough risk assessment.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][8] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Handle with gloves that have been inspected prior to use.[5] The gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[5] Given the lack of specific breakthrough time data, nitrile gloves are a common starting point, but the supplier's SDS should be consulted for specific recommendations. Always wash hands thoroughly after handling.[2]

-

Lab Coat: A flame-resistant lab coat or impervious clothing should be worn to protect street clothes and skin from contamination.[5][8]

-

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations where exposure limits may be exceeded, a full-face respirator with appropriate cartridges should be used.[8]

Section 4: Safe Handling, Storage, and Disposal

Standard Operating Procedure for Handling

Adherence to a strict protocol minimizes the risk of exposure during routine laboratory operations.

-

Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Assemble all required equipment and reagents.

-

Donning PPE: Don all required PPE as described in Section 3.

-

Weighing and Transfer:

-

Perform all weighing operations on a tared weigh boat or paper inside the fume hood.

-

Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.

-

Close the primary container immediately after dispensing the required amount.

-

-

Dissolution:

-

Add the solid to the chosen solvent in a flask or beaker within the fume hood.

-

If necessary, stir the solution using a magnetic stirrer to facilitate dissolution.

-

-

Post-Handling:

-

Clean all contaminated surfaces within the fume hood thoroughly.

-

Properly dispose of any contaminated consumables (e.g., weigh boats, gloves) in a designated hazardous waste container.

-

Wash hands thoroughly after removing gloves.

-

Storage Requirements

Proper storage is crucial for maintaining the chemical's stability and preventing accidental release.

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6]

-

Store away from incompatible materials, such as strong oxidizing agents.[5][9]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][6]

-

Do not allow the product to enter drains or waterways.[2][7]

Section 5: Emergency Procedures

Immediate and appropriate action is vital in the event of an accidental exposure or spill.

First-Aid Measures

-

General Advice: If symptoms persist, consult a physician. Show the Safety Data Sheet to the doctor in attendance.[5]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[5] If breathing is difficult, give oxygen.[7] Seek medical attention if you feel unwell.[2]

-

Skin Contact: Immediately take off all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][7] If skin irritation occurs, get medical advice.[2]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Continue rinsing.[2] Seek immediate medical attention.[5][7]

-

Ingestion: Rinse mouth with water.[5] Do NOT induce vomiting.[5][9] Call a POISON CENTER or doctor immediately if you feel unwell.[5]

Accidental Release Measures (Spills)

A structured response is necessary to safely manage a spill.

-

Personal Precautions:

-

Environmental Precautions:

-

Containment and Cleaning:

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride may be generated.[6][7]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

Section 6: Visual Workflow Guides

Diagram: PPE Donning and Doffing Procedure

The following diagram illustrates the logical sequence for putting on and removing PPE to minimize cross-contamination.

Caption: Logical workflow for donning and doffing Personal Protective Equipment (PPE).

Diagram: Emergency Response to a Solid Spill

This flowchart provides a decision-making framework for responding to an accidental spill.

Caption: Decision flowchart for responding to a solid chemical spill in the laboratory.

Section 7: References

-

4-Chloro-2-methoxy-6-methylpyrimidine Safety Data Sheet. Echemi.com. --INVALID-LINK--

-

4-chloro-2-methoxy-6-methylpyrimidine - Safety Data Sheet. ChemicalBook. --INVALID-LINK--

-

Material Safety Data Sheets 4,6-Dichloro-2-methylpyrimidine. Cleanchem. --INVALID-LINK--

-

Safety Data Sheet. TCI Chemicals. --INVALID-LINK--

-

4-Pyridinecarbaldehyde oxime CAS 696-54-8 | 820714. Merck Millipore. --INVALID-LINK--

-

4-Chloro-2-cyclopropyl-6-methylpyrimidine Safety Data Sheet. AK Scientific, Inc.--INVALID-LINK--

-

Pyridine-4-aldoxime 696-54-8. Tokyo Chemical Industry (India) Pvt. Ltd.--INVALID-LINK--

-

Material Safety Data Sheet - 4-Pyridinealdoxime, 98%. Cole-Parmer. --INVALID-LINK--

-

Safety Data Sheet. Thermo Fisher Scientific. --INVALID-LINK--

-

Safety Data Sheet. Fisher Scientific. --INVALID-LINK--

-

4-Pyridinealdoxime | 696-54-8. ChemicalBook. --INVALID-LINK--

-

Safety Data Sheet. Sigma-Aldrich. --INVALID-LINK--

-

4-Pyridinealdoxime. PubChem, National Institutes of Health. --INVALID-LINK--

-

Safety Data Sheet. Fisher Scientific. --INVALID-LINK--

-

4,6-Dichloro-2-methylpyrimidine. PubChem, National Institutes of Health. --INVALID-LINK--

-

4-Chloro-2-methoxy-6-methyl-pyrimidine. CymitQuimica. --INVALID-LINK--

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. echemi.com [echemi.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Architects of a Kinase Inhibitor: An In-depth Guide to the Key Intermediates in Dasatinib Synthesis

For Researchers, Scientists, and Drug Development Professionals

Dasatinib (marketed as Sprycel®) is a potent oral tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] Its complex molecular architecture necessitates a multi-step synthesis, the efficiency and purity of which are critically dependent on the strategic formation of key intermediates. This technical guide provides a detailed exploration of the core intermediates in the synthesis of Dasatinib, elucidating the underlying chemical principles and offering practical insights for researchers and process chemists in the field.

The Central Scaffolds: Core Intermediates in Dasatinib Synthesis

The synthesis of Dasatinib converges on two pivotal intermediates that form the backbone of the final active pharmaceutical ingredient (API). The purity and yield of these compounds directly impact the overall efficiency and cost-effectiveness of the manufacturing process.[1]

The Thiazole Core: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This molecule represents the foundational thiazole carboxamide moiety of Dasatinib. Its synthesis is a critical first phase in many reported manufacturing routes. Several synthetic strategies have been developed to produce this key intermediate, each with its own advantages and challenges.

One common approach begins with the readily available 2-aminothiazole-5-ethyl formate. This method involves a series of protection, amidation, and deprotection steps to construct the desired carboxamide.

Experimental Protocol (Illustrative) [1]

-

Protection: 2-aminothiazole-5-ethyl formate is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., sodium bicarbonate) to protect the amino group.

-

Hydrolysis: The ethyl ester of the CBZ-protected intermediate is hydrolyzed to the corresponding carboxylic acid.

-

Amidation: The carboxylic acid is activated (e.g., with methanesulfonyl chloride) and then reacted with 2-chloro-6-methylaniline to form the amide bond.

-

Deprotection: The CBZ protecting group is removed, typically using conditions like aluminum trichloride-anisole, to yield the final intermediate.

An alternative and efficient route involves the construction of the thiazole ring from an acyclic precursor. This method often boasts higher yields and a more convergent approach.[2][3]

Experimental Protocol (Illustrative) [2][3]

-

Acrylamide Formation: 3-ethoxyacrylic acid is converted to its acyl chloride and then reacted with 2-chloro-6-methylaniline to form (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.[3]

-

Bromination: The acrylamide is then subjected to chemoselective α-bromination, typically using N-bromosuccinimide (NBS).[2]

-

Cyclization: The resulting α-bromo acrylamide undergoes a one-pot cyclization reaction with thiourea to directly form the 2-aminothiazole ring of the desired intermediate.[2]

| Parameter | Synthetic Pathway A | Synthetic Pathway B |

| Starting Materials | 2-Aminothiazole-5-ethyl formate | 3-Ethoxyacrylic acid, 2-chloro-6-methylaniline |

| Key Transformations | Protection, amidation, deprotection | Ring formation via cyclization |

| Reported Advantages | Utilizes a commercially available thiazole starting material. | Often higher yielding and more convergent.[2] |

The Penultimate Intermediate: 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This advanced intermediate is formed by coupling the thiazole core with the pyrimidine moiety of Dasatinib. This step is a critical juncture in the synthesis, and its efficiency is paramount for the overall success of the process.

The most common method for the synthesis of this intermediate is a nucleophilic aromatic substitution (SNAr) reaction between 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine.[4][5][6]

Experimental Protocol (Illustrative) [4][6]

-

Reaction Setup: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine are dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF).

-

Base Addition: A strong base, for instance, sodium tert-butoxide, is added to facilitate the nucleophilic attack of the aminothiazole onto the dichloropyrimidine. The reaction is typically conducted at a controlled temperature.

-

Work-up and Isolation: After the reaction is complete, the mixture is quenched, and the product is isolated, often through precipitation and filtration.

The choice of base and solvent is crucial for optimizing the yield and minimizing the formation of impurities. The regioselectivity of the substitution is generally high, with the amino group of the thiazole preferentially displacing one of the chlorine atoms on the pyrimidine ring.

The Final Assembly: From Intermediate to Dasatinib

The culmination of the synthesis involves the coupling of the penultimate intermediate with the side chain, 1-(2-hydroxyethyl)piperazine. This final SNAr reaction completes the Dasatinib molecule.

Experimental Protocol (Illustrative) [5][7]

-

Reaction: The penultimate intermediate is reacted with an excess of 1-(2-hydroxyethyl)piperazine in a suitable solvent, often at an elevated temperature to drive the reaction to completion.

-

Purification: The crude Dasatinib is then purified, which may involve crystallization to obtain the desired polymorphic form, such as the monohydrate.[5]

The control of impurities during this final step is of utmost importance to ensure the quality and safety of the final API.[8]

Conclusion

The synthesis of Dasatinib is a testament to the ingenuity of modern medicinal and process chemistry. The efficient construction of the key intermediates, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, is the cornerstone of a successful manufacturing process. A thorough understanding of the synthetic pathways, reaction mechanisms, and process parameters for these intermediates is essential for any researcher or professional involved in the development and production of this life-saving medication. The continuous refinement of these synthetic routes will undoubtedly lead to more efficient, cost-effective, and environmentally benign methods for producing Dasatinib.

References

- 1. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]

- 4. vixra.org [vixra.org]

- 5. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Dasatinib synthesis - chemicalbook [chemicalbook.com]

- 8. veeprho.com [veeprho.com]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-6-methoxy-2-methylpyrimidine

Introduction: Strategic Importance in Medicinal Chemistry

The synthesis of substituted aminopyrimidines represents a cornerstone in modern medicinal chemistry and drug development. These scaffolds are prevalent in a multitude of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the construction of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr) which often require harsh conditions and have limited substrate scope.[1] This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 4-chloro-6-methoxy-2-methylpyrimidine, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the mechanistic underpinnings of this reaction, offer detailed protocols for its execution, and provide insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization.

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The cycle commences with the oxidative addition of the aryl chloride to a low-valent palladium(0) complex, forming a Pd(II) species. Subsequently, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

Reaction Optimization: A Tabular Guide

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. Given that chloro-heterocycles can be challenging substrates due to the strong C-Cl bond, careful optimization is often necessary.[2]

| Parameter | Recommendation | Rationale & Key Considerations | References |

| Palladium Precatalyst | G3 or G4 Buchwald Precatalysts (e.g., XPhos Pd G3) are preferred over simple Pd sources like Pd(OAc)₂ or Pd₂(dba)₃. | Precatalysts offer greater air and moisture stability and generate the active Pd(0) species more reliably and efficiently. This is particularly important for less reactive aryl chlorides. | [3] |

| Ligand | Bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are highly effective. | These ligands promote the rate-limiting oxidative addition step and facilitate reductive elimination. The choice of ligand can also influence the suppression of side reactions like hydrodehalogenation. | [4] |

| Base | Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures or longer reaction times. | The base is crucial for the deprotonation of the amine coordinated to the palladium center. The choice of base can significantly impact the reaction rate and the tolerance of various functional groups. | [5] |

| Solvent | Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. | The solvent must be able to dissolve the reactants and the catalyst system. It is critical to use anhydrous solvents to prevent catalyst deactivation and minimize hydrodehalogenation. | [2] |

| Temperature | Reaction temperatures typically range from 80-120 °C. Microwave heating can also be employed to accelerate the reaction. | Higher temperatures are often necessary to drive the oxidative addition of the C-Cl bond. However, excessively high temperatures can lead to catalyst decomposition or side reactions. | [2] |

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound. It is recommended to perform small-scale test reactions to optimize conditions for a specific amine substrate.

Figure 2: A general workflow for the Buchwald-Hartwig amination experiment.

Protocol 1: General Procedure for Amination with Primary and Secondary Alkylamines

-

Reaction Setup: To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (e.g., XPhos, 1.2-2.4 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Inert Atmosphere: Seal the vial with a Teflon-lined cap and purge with argon or nitrogen for 10-15 minutes.

-

Addition of Reactants: Under the inert atmosphere, add this compound (1.0 equivalent), the amine (1.2 equivalents), and anhydrous toluene (to achieve a concentration of 0.1-0.5 M).

-

Reaction: Place the vial in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Amination with Anilines

For less nucleophilic anilines, slightly modified conditions may be required.

-

Reaction Setup: Follow steps 1 and 2 from Protocol 1.

-

Addition of Reactants: Under the inert atmosphere, add this compound (1.0 equivalent), the aniline (1.2 equivalents), and anhydrous dioxane (to achieve a concentration of 0.1-0.5 M). For some anilines, a weaker base like potassium phosphate (K₃PO₄, 2.0 equivalents) may be beneficial.

-

Reaction: Heat the reaction mixture to 110-120 °C and stir for 18-36 hours.

-

Monitoring and Workup: Follow steps 5 and 6 from Protocol 1.

-

Purification: Purify the crude product by flash column chromatography.

Troubleshooting Guide

Encountering challenges in Buchwald-Hartwig aminations is not uncommon. The following table provides guidance on common issues and potential solutions.

| Problem | Potential Cause(s) | Suggested Solution(s) | References |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality reagents or solvents. 4. Low reaction temperature. | 1. Use a fresh batch of palladium precatalyst. 2. Ensure thorough purging with an inert gas. 3. Use anhydrous solvents and high-purity reagents. 4. Increase the reaction temperature in increments of 10 °C. | [2][3] |

| Hydrodehalogenation (Replacement of -Cl with -H) | 1. Presence of water or other protic sources. 2. Slow reductive elimination. 3. Inappropriate ligand choice. | 1. Use rigorously dried solvents and reagents. 2. A more electron-donating ligand may facilitate reductive elimination. 3. Screen different bulky phosphine ligands. | [6] |

| Formation of Side Products | 1. Reaction with other functional groups on the amine. 2. Catalyst decomposition. | 1. Protect reactive functional groups on the amine substrate. 2. Lower the reaction temperature or use a more stable precatalyst. | [2] |

| Poor Reproducibility | 1. Inconsistent quality of reagents. 2. Variations in reaction setup and inertness. | 1. Use reagents from a reliable source and store them properly. 2. Standardize the experimental procedure and ensure consistent inert gas purging. | [2] |

Conclusion

The Buchwald-Hartwig amination of this compound is a robust and highly valuable transformation for the synthesis of key building blocks in drug discovery. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists and professionals in the field, enabling the efficient and reliable synthesis of novel aminopyrimidine derivatives.

References

Application Notes & Protocols: The Strategic Role of 4-Chloro-6-methoxy-2-methylpyrimidine in Modern Agrochemical Synthesis

Abstract & Introduction

The pyrimidine scaffold is a cornerstone in the discovery and development of novel pesticides, prized for its high efficacy and broad-spectrum biological activities.[1][2] Pyrimidine derivatives are integral to a wide array of commercial fungicides, insecticides, and herbicides.[1][3] Among the vast library of pyrimidine-based intermediates, 4-Chloro-6-methoxy-2-methylpyrimidine stands out as a pivotal building block, particularly in the synthesis of the highly effective sulfonylurea class of herbicides.[4][5]

This document serves as a detailed guide for researchers and development scientists, elucidating the strategic application of this compound. We will explore its chemical reactivity, provide field-proven protocols for its conversion into key downstream intermediates, and detail its ultimate incorporation into final agrochemical products. The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper mechanistic understanding.

Physicochemical Properties & Strategic Reactivity

The utility of this compound stems from its distinct electronic and steric properties. The pyrimidine ring is electron-deficient, which activates the chlorine atom at the C4 position, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the lynchpin of its synthetic value.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 696-52-6 |

| Molecular Formula | C₆H₇ClN₂O |

| Molecular Weight | 158.59 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 63-65 °C |

| Solubility | Soluble in most organic solvents (e.g., Dichloromethane, THF, Acetonitrile) |

The primary mode of reaction involves the displacement of the C4-chloro substituent by a variety of nucleophiles, most notably amines. This specific transformation is the gateway to producing the essential 2-amino-4-methoxy-6-methylpyrimidine heterocycle required for building the sulfonylurea bridge.

Core Application: Synthesis of Sulfonylurea Herbicides

Sulfonylurea herbicides are renowned for their high potency and low application rates. They function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[5][6] The general structure consists of a sulfonylurea bridge connecting an aryl or heterocyclic group to a pyrimidine or triazine heterocycle. This compound is a premier starting material for constructing the vital pyrimidine portion of these molecules.

The overall synthetic workflow is a robust two-stage process:

-

Amination: Conversion of the starting chloropyrimidine to its corresponding aminopyrimidine via nucleophilic substitution.

-

Coupling: Reaction of the aminopyrimidine with a suitable sulfonyl isocyanate or its precursor to form the final sulfonylurea herbicide.

Caption: High-level workflow for sulfonylurea herbicide synthesis.

Experimental Protocols

The following protocols are presented as self-validating systems, incorporating in-process controls and purification steps to ensure high-quality outcomes.

Protocol 1: Synthesis of 2-Amino-4-methoxy-6-methylpyrimidine

Principle: This protocol details the nucleophilic aromatic substitution (SNAr) of the C4-chloro group with an amino group using aqueous ammonia. The reaction is conducted under elevated temperature and pressure to overcome the activation energy barrier and drive the substitution to completion.

Materials:

-

This compound (1.0 eq)

-

Aqueous Ammonia (28-30%, 10-15 eq)

-

Ethanol or Dioxane (as co-solvent)

-

High-pressure autoclave or sealed reaction vessel

-

Magnetic stirrer and heating mantle

-

TLC plates (Silica gel 60 F254)

-

Deionized water

-

Brine solution

Procedure:

-

Vessel Charging: To a high-pressure autoclave, add this compound (e.g., 15.8 g, 0.1 mol) and ethanol (100 mL). Seal the vessel.

-

Reagent Addition: Add aqueous ammonia (e.g., 100 mL, ~1.5 mol) to the vessel.

-

Causality: A large excess of ammonia is used to ensure it acts as both the nucleophile and the base to neutralize the HCl byproduct, driving the equilibrium towards the product. Ethanol acts as a co-solvent to improve the solubility of the starting material.

-

-

Reaction: Seal the autoclave completely. Heat the mixture to 120-140 °C with vigorous stirring. Maintain this temperature for 8-12 hours.

-

Trustworthiness: The reaction progress should be monitored by taking aliquots (after cooling) and analyzing via TLC (e.g., using a 1:1 Ethyl Acetate:Hexane eluent system) until the starting material spot is no longer visible.

-

-

Work-up: Carefully cool the reactor to room temperature and slowly vent any excess pressure.

-

Isolation: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove ethanol and excess ammonia.

-

Purification: The resulting aqueous slurry will contain the product. Cool the slurry in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake sequentially with cold deionized water (2 x 50 mL) and a small amount of cold ethanol to remove residual impurities.

-

Drying: Dry the purified white solid under vacuum at 50 °C to a constant weight. The expected yield is typically >90%.

Caption: Key mechanism for the amination of the pyrimidine ring.

Protocol 2: Synthesis of a Nicosulfuron Analogue

Principle: This procedure describes the coupling of the aminopyrimidine intermediate with an appropriate arylsulfonyl isocyanate to form the target sulfonylurea herbicide. The reaction is performed in an anhydrous aprotic solvent to prevent hydrolysis of the highly reactive isocyanate.

Materials:

-

2-Amino-4-methoxy-6-methylpyrimidine (1.0 eq, from Protocol 1)

-

2-(N,N-Dimethylaminocarbonyl)-pyridine-3-sulfonyl isocyanate (1.05 eq)

-

Anhydrous Acetonitrile (CH₃CN)

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere setup

-

Addition funnel

Procedure:

-

Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and an addition funnel.

-

Dissolution: Add 2-Amino-4-methoxy-6-methylpyrimidine (e.g., 13.9 g, 0.1 mol) to the flask and dissolve it in anhydrous acetonitrile (150 mL).

-

Isocyanate Preparation: In a separate dry flask, prepare a solution of 2-(N,N-Dimethylaminocarbonyl)-pyridine-3-sulfonyl isocyanate (e.g., 26.8 g, 0.105 mol) in anhydrous acetonitrile (50 mL). Transfer this solution to the addition funnel.

-

Causality: Using a slight excess of the isocyanate ensures complete consumption of the valuable aminopyrimidine intermediate. Anhydrous conditions are critical as isocyanates readily react with water.

-

-

Reaction: Cool the aminopyrimidine solution to 0-5 °C using an ice bath. Slowly add the sulfonyl isocyanate solution dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Expertise: The dropwise addition at low temperature is crucial to control the exothermic nature of the reaction and prevent the formation of undesired side products, such as symmetrical ureas from the isocyanate.

-

-

Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC until the aminopyrimidine is fully consumed.

-

Isolation: A precipitate of the final product will likely form. Cool the mixture in an ice bath for 1 hour. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with a small amount of cold acetonitrile to remove any unreacted isocyanate. Dry the product under vacuum. If needed, further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Broader Applications & Future Outlook

While its role in sulfonylurea synthesis is prominent, the reactivity of this compound allows for its use in creating diverse agrochemicals. The chloro group can be displaced by other nucleophiles such as alkoxides, thiolates, and secondary amines, opening pathways to other classes of herbicides and fungicides.[3][7] As the agricultural industry faces challenges like herbicide resistance, versatile intermediates like this one provide a rich platform for developing next-generation crop protection solutions with novel modes of action.[8][9]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives [crcu.jlu.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 4-aryl-6-methoxy-2-(methylthio)pyrimidines

Introduction: The Significance of Substituted Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including several FDA-approved drugs.[1][2][3][4][5] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability, which allows for the creation of diverse molecular libraries. Specifically, 4-aryl-6-methoxy-2-(methylthio)pyrimidines represent a class of compounds with significant therapeutic potential, finding applications as kinase inhibitors in oncology, as well as agents targeting a range of other diseases.[6] The strategic placement of the aryl group at the C4 position, a methoxy group at C6, and a methylthio group at C2 allows for fine-tuning of the molecule's steric and electronic properties, which is crucial for optimizing drug-target interactions.

This document provides a detailed guide for the synthesis of 4-aryl-6-methoxy-2-(methylthio)pyrimidines, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.[7][8][9] We will delve into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, provide a robust and optimized experimental protocol, and discuss key considerations for ensuring a successful and reproducible synthesis.

Synthetic Strategy: A Two-Step Approach to Arylated Pyrimidines

The most efficient and modular approach to synthesizing 4-aryl-6-methoxy-2-(methylthio)pyrimidines involves a two-step sequence. First, a suitable pyrimidine precursor, 4-chloro-6-methoxy-2-(methylthio)pyrimidine, is synthesized. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a variety of arylboronic acids to introduce the desired aryl moiety at the C4 position.

Step 1: Synthesis of the Key Intermediate: 4-chloro-6-methoxy-2-(methylthio)pyrimidine

The precursor, 4-chloro-6-methoxy-2-(methylthio)pyrimidine, is a versatile building block for the subsequent cross-coupling reaction.[7] It can be readily prepared from commercially available starting materials. One common method involves the reaction of a dichlorinated pyrimidine with sodium methoxide, which selectively displaces one of the chlorine atoms.[7][10][11]

Step 2: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that has become an indispensable tool in modern organic synthesis for the formation of C-C bonds.[12][13] Its popularity is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[14][15][16][17]

The Catalytic Cycle: The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[18] The electron-deficient nature of the pyrimidine ring makes the C4-chloro substituent particularly susceptible to oxidative addition by the palladium catalyst.[9][19][20]

Visualizing the Synthesis

To better illustrate the synthetic process, the following diagrams outline the overall reaction scheme and the catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Overall synthetic route to 4-aryl-6-methoxy-2-(methylthio)pyrimidines.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of a representative 4-aryl-6-methoxy-2-(methylthio)pyrimidine. Researchers should note that optimization may be necessary for specific arylboronic acids.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier |

| 4-chloro-6-methoxy-2-(methylthio)pyrimidine | 190.65 | 89466-42-2 | [Supplier] |

| Arylboronic Acid | Varies | Varies | [Supplier] |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 14221-01-3 | [Supplier] |

| Potassium Carbonate (anhydrous) | 138.21 | 584-08-7 | [Supplier] |

| 1,4-Dioxane (anhydrous) | 88.11 | 123-91-1 | [Supplier] |

| Water (degassed) | 18.02 | 7732-18-5 | N/A |

| Ethyl Acetate | 88.11 | 141-78-6 | [Supplier] |

| Brine (saturated NaCl solution) | N/A | N/A | N/A |

| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | [Supplier] |

| Silica Gel (for column chromatography) | N/A | 7631-86-9 | [Supplier] |

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-6-methoxy-2-(methylthio)pyrimidine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

-

Expert Insight: The use of a slight excess of the boronic acid ensures complete consumption of the starting pyrimidine. Potassium carbonate is a commonly used base that is effective and cost-efficient.[17]

-

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (5 mL). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Expert Insight: A mixture of an organic solvent and water is crucial for the Suzuki-Miyaura reaction as it helps to dissolve both the organic substrates and the inorganic base. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Trustworthiness: In-process controls like TLC or LC-MS are essential to determine the point of complete consumption of the starting material and to avoid the formation of byproducts due to prolonged heating.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Expert Insight: The aqueous work-up removes the inorganic salts and any water-soluble impurities.

-

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-methoxy-2-(methylthio)pyrimidine.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data Summary

| Reactant/Reagent | Molarity/Equivalents | Purpose |

| 4-chloro-6-methoxy-2-(methylthio)pyrimidine | 1.0 eq | Starting material |

| Arylboronic Acid | 1.2 eq | Source of the aryl group |

| Tetrakis(triphenylphosphine)palladium(0) | 3 mol% | Catalyst for the cross-coupling reaction |

| Potassium Carbonate | 2.0 eq | Base to activate the boronic acid |

| 1,4-Dioxane/Water (4:1) | - | Solvent system |

Expected Yield: 70-95% (highly dependent on the specific arylboronic acid used).

Troubleshooting and Key Considerations

-

Low Yield: If the reaction yield is low, consider screening different palladium catalysts (e.g., Pd(dppf)Cl₂), bases (e.g., Cs₂CO₃, K₃PO₄), and solvent systems. Microwave-assisted heating can also significantly improve yields and reduce reaction times.[19][20][22][23]

-

Homocoupling of Boronic Acid: The formation of biaryl byproducts from the homocoupling of the boronic acid can sometimes be observed. This can often be minimized by ensuring the reaction mixture is thoroughly degassed and by using the appropriate stoichiometry of reagents.

-

Decomposition of Catalyst: If the reaction mixture turns black, it may indicate the decomposition of the palladium catalyst to palladium black. This can be caused by the presence of oxygen or impurities. Ensure all reagents and solvents are of high purity and that the degassing procedure is effective.

Conclusion

The synthesis of 4-aryl-6-methoxy-2-(methylthio)pyrimidines via a Suzuki-Miyaura cross-coupling reaction is a reliable and versatile method for accessing a diverse range of potentially bioactive molecules. By understanding the underlying mechanism and adhering to a well-defined experimental protocol, researchers can efficiently synthesize these valuable compounds for further investigation in drug discovery and development programs. The protocols and insights provided in this document are intended to serve as a comprehensive guide for scientists in the field.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | 89466-42-2 | Benchchem [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 15. Palladium-catalyzed cross-coupling: Significance and symbolism [wisdomlib.org]

- 16. mdpi.com [mdpi.com]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. benchchem.com [benchchem.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

Application Notes and Protocols: 4-Chloro-6-methoxy-2-methylpyrimidine as a Versatile Building Block for Novel Herbicides

For Researchers, Scientists, and Drug Development Professionals in Agrochemicals

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Herbicide Discovery

The pyrimidine ring is a privileged scaffold in modern agrochemical research, forming the core of numerous highly effective herbicides.[1][2] Its inherent chemical versatility and amenability to substitution allow for the fine-tuning of biological activity, selectivity, and environmental fate. Among the vast array of pyrimidine-based intermediates, 4-chloro-6-methoxy-2-methylpyrimidine stands out as a key building block for the synthesis of potent herbicidal agents, particularly within the sulfonylurea class.[3][4] Sulfonylurea herbicides are renowned for their high efficacy at low application rates, broad weed control spectrum, and favorable toxicological profiles, primarily acting through the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for branched-chain amino acid biosynthesis in plants.[5][6]

This comprehensive guide provides detailed application notes and protocols for leveraging this compound in the synthesis and evaluation of novel herbicidal compounds. As senior application scientists, we aim to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their quest for next-generation weed management solutions.

Core Concept: The Role of this compound in Sulfonylurea Herbicide Synthesis

The strategic utility of this compound lies in its reactive chlorine atom at the 4-position, which is susceptible to nucleophilic substitution. This reactivity allows for the crucial coupling of the pyrimidine heterocycle with a sulfonyl isocyanate or a related precursor, forming the characteristic sulfonylurea bridge that is essential for herbicidal activity. The methoxy and methyl groups on the pyrimidine ring also play a significant role in modulating the electronic properties and steric bulk of the final molecule, thereby influencing its binding affinity to the target enzyme and its metabolic stability in plants and the environment.[2][5]

A prime example of a commercial herbicide synthesized from a closely related pyrimidine building block is Chlorimuron-ethyl.[7][8] The synthesis of such compounds typically involves the reaction of an appropriately substituted aminopyrimidine with a sulfonyl isocyanate. Therefore, a key synthetic step is the conversion of the chloro group in this compound to an amino group to facilitate this coupling reaction.

Synthesis of a Representative Sulfonylurea Herbicide: A Step-by-Step Protocol

This section details a representative two-step synthesis of a novel sulfonylurea herbicide, starting from this compound. This protocol is designed to be a robust and adaptable starting point for the synthesis of a library of analogous compounds for structure-activity relationship (SAR) studies.

Part 1: Synthesis of the Intermediate: 2-Amino-4-methoxy-6-methylpyrimidine

The initial step involves the conversion of the chloro-pyrimidine to its amino-analogue. This is a critical transformation as the resulting amino group is the key nucleophile for the subsequent sulfonylurea bridge formation.

Protocol 1: Amination of this compound

-

Objective: To synthesize 2-amino-4-methoxy-6-methylpyrimidine from this compound.

-

Materials:

-

This compound

-

Ammonia (aqueous solution, e.g., 28-30%)

-

A polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)

-

Autoclave or a sealed reaction vessel capable of withstanding pressure

-

Standard laboratory glassware

-

Magnetic stirrer with heating capabilities

-

Rotary evaporator

-

-

Procedure: